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Compound of Interest

Compound Name: Propargyl-PEG14-acid

Cat. No.: B1193429 Get Quote

An In-depth Technical Guide to Propargyl-
PEG14-acid
This technical guide provides detailed information on the properties, applications, and

experimental use of Propargyl-PEG14-acid, a heterobifunctional linker molecule. It is intended

for researchers, scientists, and professionals in the fields of drug development, bioconjugation,

and materials science.

Core Properties and Specifications
Propargyl-PEG14-acid is a versatile crosslinking reagent characterized by a polyethylene

glycol (PEG) spacer, which enhances solubility and provides flexibility.[1] One terminus of the

molecule features a propargyl group (an alkyne), while the other end is capped with a

carboxylic acid. This dual functionality allows for sequential and specific conjugation reactions.

The chemical formula for this compound is C32H60O16.[2][3]

The propargyl group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a

highly efficient and specific "click chemistry" reaction.[2][3] The carboxylic acid moiety can be

readily conjugated to primary amines on biomolecules, such as proteins or antibodies, through

the formation of a stable amide bond, typically facilitated by activating agents like EDC or

HATU.

Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1193429?utm_src=pdf-interest
https://www.benchchem.com/product/b1193429?utm_src=pdf-body
https://www.benchchem.com/product/b1193429?utm_src=pdf-body
https://axispharm.com/product/propargyl-peg14-alcohol/
https://broadpharm.com/product/bp-22855
https://www.medchemexpress.com/propargyl-peg14-acid.html
https://broadpharm.com/product/bp-22855
https://www.medchemexpress.com/propargyl-peg14-acid.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Weight 700.8 g/mol

Molecular Formula C32H60O16

Purity ≥98%

CAS Number 1421676-62-1

Storage Condition -20°C

Solubility Water, DMSO, DCM, DMF

Key Applications
The unique structure of Propargyl-PEG14-acid makes it a valuable tool in several advanced

scientific applications:

Bioconjugation: It serves as a linker to connect different molecules, such as attaching a small

molecule drug to an antibody to create an Antibody-Drug Conjugate (ADC).

PROTAC Development: It is used as a PEG-based linker in the synthesis of Proteolysis

Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

Drug Delivery and Development: The PEG spacer improves the solubility and

pharmacokinetic properties of conjugated molecules.

Materials Science: It can be used to functionalize surfaces, nanoparticles, and polymers.

Experimental Protocols and Methodologies
The following protocols are generalized methodologies for using Propargyl-PEG14-acid in a

two-step bioconjugation procedure. Optimization may be required for specific molecules.

1. Amine Conjugation via Carboxylic Acid Activation

This procedure activates the carboxylic acid group of Propargyl-PEG14-acid to react with a

primary amine on a target biomolecule (e.g., a protein or antibody).
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Reagents and Buffers:

Propargyl-PEG14-acid

Amine-containing biomolecule

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Desalting column

Procedure:

Linker Activation: Dissolve the Propargyl-PEG14-acid in the Activation Buffer. Add a 10-

fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS) to the linker

solution.

Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive

NHS ester.

Conjugation to Biomolecule: Immediately add the activated linker solution to the amine-

containing biomolecule dissolved in the Reaction Buffer. The molar ratio should be

optimized for the specific application.

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

Quenching: Stop the reaction by adding the Quenching Solution.

Purification: Remove excess, unreacted linker and byproducts using a desalting column or

dialysis. The resulting product is a propargyl-functionalized biomolecule.
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2. Azide Conjugation via Click Chemistry (CuAAC)

This procedure couples the propargyl-functionalized biomolecule from the previous step with

an azide-containing molecule.

Reagents and Buffers:

Propargyl-functionalized biomolecule

Azide-functionalized molecule

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Copper(II) Sulfate (CuSO4)

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

Reducing Agent: Sodium Ascorbate (freshly prepared)

Procedure:

Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).

Click Reaction Setup: To the propargyl-functionalized biomolecule in the Reaction Buffer,

add the azide-functionalized molecule.

In a separate tube, pre-mix the CuSO4 and THPTA solutions (a 1:5 molar ratio is common)

to form the copper-ligand complex.

Add the copper-ligand complex to the reaction mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final

concentration of 1-5 mM.

Incubate the reaction for 1-4 hours at room temperature, protected from light.

Purification: Purify the final bioconjugate product using appropriate chromatography

techniques (e.g., size exclusion or affinity chromatography) to remove catalysts and
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unreacted molecules.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of using Propargyl-PEG14-acid in a typical

bioconjugation workflow.
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Caption: Bioconjugation workflow using Propargyl-PEG14-acid.
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Caption: Dual reactivity of the Propargyl-PEG14-acid linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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